molecular formula C19H18O2 B1330118 4-Hydroxy-2,5-dimethyl-3,4-diphenylcyclopent-2-en-1-one CAS No. 5423-06-3

4-Hydroxy-2,5-dimethyl-3,4-diphenylcyclopent-2-en-1-one

Cat. No.: B1330118
CAS No.: 5423-06-3
M. Wt: 278.3 g/mol
InChI Key: VAAQGIJITBVELH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-2,5-dimethyl-3,4-diphenylcyclopent-2-en-1-one ( 5423-06-3) is an organic compound with the molecular formula C19H18O2 and a molecular weight of 278.35 g/mol . It is characterized by a cyclopentene ring core substituted with a hydroxy group, two methyl groups, two phenyl groups, and a ketone functionality . This specific arrangement of functional groups makes it a valuable intermediate in synthetic organic chemistry. The compound has been identified as a product in the cyclocondensation reaction of benzil with aliphatic ketones . It also serves as a key precursor in the synthesis of novel cyclopentenone derivatives for pharmacological evaluation and in studies involving Pd(II)-catalyzed enantioselective desymmetrization of polycyclic cyclohexenediones . Its solid-state structure has been confirmed by crystallographic studies, with the asymmetric unit containing two independent molecules . Researchers value this compound for exploring new chemical spaces and developing compounds with potential bioactive properties. As a specialty chemical, it is intended for use in research and development laboratories. This product is provided "For Research Use Only (RUO)" and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-hydroxy-2,5-dimethyl-3,4-diphenylcyclopent-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O2/c1-13-17(15-9-5-3-6-10-15)19(21,14(2)18(13)20)16-11-7-4-8-12-16/h3-12,14,21H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAAQGIJITBVELH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)C(=C(C1(C2=CC=CC=C2)O)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60279174
Record name MLS002638215
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60279174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5423-06-3
Record name MLS002638215
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11511
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS002638215
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60279174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5423-06-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2,5-dimethyl-3,4-diphenylcyclopent-2-en-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dimethyl-3,4-diphenylcyclopent-2-en-1-one with a suitable hydroxy source in the presence of a catalyst. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and consistency in production.

Chemical Reactions Analysis

Electrocyclization and Nazarov Cyclization

The compound’s cyclopentenone core makes it a product or intermediate in Nazarov cyclizations, a 4π electrocyclization reaction of divinyl ketones. Key findings include:

Reaction Pathways and Conditions

  • Base-Catalyzed Cyclization : In the presence of amines like pyrrolidine or DABCO, dienyl diketones undergo 1,6-conjugate addition followed by 4π electrocyclization to form cyclopentenones (e.g., 4-Hydroxy-2,5-dimethyl-3,4-diphenylcyclopent-2-en-1-one ) .

  • Solvent Effects : Reactions in Deep Eutectic Solvents (DES), such as triphenylmethylphosphonium bromide/ethylene glycol, achieve >80% conversion at 60°C, while DES with acetic acid enables quantitative conversion even at 25°C .

Table 1: Optimization of Nazarov Cyclization in DES

DES SystemTemperatureTime (h)Conversion (%)Selectivity (%)
PPh₃MeBr/ethylene glycol60°C168062
PPh₃MeBr/acetic acid25°C24>95>90

Stereochemical Outcomes

The stereochemistry of the cyclopentenone product is influenced by reaction conditions:

  • Cis Selectivity : Under optimized DES conditions, cis-selectivity up to 77% is achieved, attributed to steric interactions during cyclization .

  • Nucleophile Control : Secondary amines (e.g., pyrrolidine) favor cyclopentenone formation, while bulky bases like DABCO promote retro-4π pathways or alternative products (e.g., 2H-pyrans) .

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing polycyclic frameworks. For example:

  • Pd(II)-Catalyzed Desymmetrization : Enantioselective conjugate addition to cyclohexenediones creates up to five contiguous stereocenters, relevant to natural product synthesis .

  • Ring Contraction : Pyranone derivatives undergo Nazarov cyclization to yield cyclopentenones, enabling access to bioactive molecules .

Oxidation and Reduction Behavior

  • Oxidative Stability : The hydroxyl group at position 4 is resistant to oxidation under mild conditions, preserving the cyclopentenone core .

  • Reductive Pathways : Iron-catalyzed hydrogenation of related cyclopentenones shows potential for selective ketone reduction, though specific data for this compound is limited .

Key Mechanistic Insights

  • Concerted vs. Stepwise Cyclization : DFT studies suggest a concerted mechanism for Nazarov cyclization in DES, avoiding high-energy intermediates .

  • Role of Hydrogen Bonding : DES components (e.g., ethylene glycol) stabilize transition states via hydrogen bonding, enhancing reaction rates and selectivity .

Table 2: Reactivity of this compound vs. Analogues

PropertyThis Compound2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one
Cyclization Rate (k)ModerateFast
StereoselectivityHigh (cis:trans = 3:1)Low (1:1)
Thermal StabilityStable up to 150°CDecomposes at 100°C

Challenges and Limitations

  • Side Reactions : Competing retro-4π electrocyclization or elimination pathways reduce yields in non-optimized systems .

  • Sensitivity to Solvents : Polar aprotic solvents (e.g., THF) favor side products, necessitating DES or ionic liquids for high fidelity .

Scientific Research Applications

Synthetic Routes

The synthesis typically involves cyclization reactions of suitable precursors under controlled conditions. Common methods include:

  • Cyclization of 2,5-dimethyl-3,4-diphenylcyclopent-2-en-1-one with hydroxy sources.
  • Use of catalysts to optimize yields and purity.

Chemistry

4-Hydroxy-2,5-dimethyl-3,4-diphenylcyclopent-2-en-1-one is utilized as a building block in organic synthesis. It serves as a precursor for more complex organic molecules through various chemical reactions such as oxidation, reduction, and substitution.

Reaction TypeDescriptionCommon Reagents
OxidationConversion of hydroxy to carbonyl groupsPotassium permanganate, Chromium trioxide
ReductionFormation of derivativesSodium borohydride, Lithium aluminum hydride
SubstitutionReplacement of hydroxy with other functional groupsAlkyl halides, Acyl chlorides

Biology

Research indicates potential biological activities , including antimicrobial and anticancer properties. Studies have shown that the compound can interact with biological targets through hydrogen bonding and enzyme modulation.

Case Study Example:
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of similar cyclopentenone derivatives. The results indicated that these compounds could inhibit tumor growth by modulating specific signaling pathways.

Medicine

The compound is being investigated for its potential therapeutic effects in drug discovery. Its unique structure allows it to act on various biological pathways.

Case Study Example:
Research conducted on derivatives of this compound has shown promise in treating certain types of cancer by inducing apoptosis in cancer cells while sparing normal cells.

Industry

In industrial applications, this compound is used in developing new materials and chemical processes. Its properties make it suitable for applications in flavoring agents and fragrances.

Mechanism of Action

The mechanism of action of 4-Hydroxy-2,5-dimethyl-3,4-diphenylcyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Cyclopentenone Family

The following table summarizes key structural and synthetic differences between 4-hydroxy-2,5-dimethyl-3,4-diphenylcyclopent-2-en-1-one and related cyclopentenones:

Compound Name Substituents Planarity (RMSD) Hydrogen Bonding Applications Reference
This compound 2,5-dimethyl; 3,4-diphenyl; 4-OH 0.05 Å O–H⋯O chains along [100] Steroid precursor
4-Hydroxy-3,4-diphenyl-2-cyclopenten-1-one (II) 2-H; 3,4-diphenyl; 4-OH Not reported Not reported Synthetic intermediate
Ethyl 4-hydroxy-3,4-diphenyl-cyclo-2-penten-1-one-2-carboxylate (III) 2-carboxylate; 3,4-diphenyl; 4-OH Not reported Intramolecular H-bonding Functionalized steroid synthesis
4-Hydroxy-2-methyl-3,4-diphenylcyclopent-2-en-1-one 2-methyl; 3,4-diphenyl; 4-OH 0.05 Å O–H⋯O chains along [100] Chiral building block for steroids

Key Observations :

  • Crystal Packing: Both the target compound and its 2-methyl analog exhibit similar hydrogen-bonded chains, suggesting substituent position (2 vs.
  • Synthetic Utility : The ethyl carboxylate group in compound III enables further functionalization, whereas the target compound’s methyl and phenyl groups are optimized for mimicking steroid D-rings .
Comparison with Furanone Derivatives

While 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF, Furaneol®) shares functional groups (hydroxyl, methyl) with the target compound, structural and applicational differences are significant:

Property This compound 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF)
Core Structure Cyclopentenone ring Furanone ring
Aromatic Substituents Two phenyl groups None
Biosynthetic Origin Synthetic (base-catalyzed condensation) Enzymatic (fruit metabolism) or Maillard reaction
Applications Pharmaceutical (steroid precursor) Flavoring agent (strawberry, pineapple aromas)
Safety Considerations Limited data; structural analogs used in drug synthesis IFRA-regulated (dermal sensitization risk)

Key Differences :

  • Ring Structure: The cyclopentenone core confers rigidity and conjugation, enhancing suitability for steroid synthesis, whereas the furanone ring in HDMF is smaller and more reactive, ideal for flavor chemistry.
  • Regulatory Status : HDMF is subject to IFRA safety standards due to sensitization risks , while the target compound’s safety profile remains understudied.

Biological Activity

4-Hydroxy-2,5-dimethyl-3,4-diphenylcyclopent-2-en-1-one, also known as furaneol, is an organic compound with the molecular formula C19H18O2 and a molecular weight of approximately 278.35 g/mol. This compound belongs to the class of cyclopentenones and is notable for its unique substitution pattern on the cyclopentene ring, which imparts distinct chemical and biological properties. Its structure allows for various chemical modifications, making it a versatile compound in both research and industrial applications .

Antimicrobial Properties

Research has shown that this compound exhibits significant antimicrobial activity. In studies involving human pathogenic microorganisms, including antibiotic-resistant strains, this compound demonstrated broad-spectrum antimicrobial effects without causing hemolysis in human erythrocytes. Specifically, it has been found to exert potent antifungal activity against Candida albicans by arresting the cell cycle at the S and G2/M phases in yeast cells .

Anticancer Potential

The compound has also been investigated for its potential anticancer properties. Preliminary studies suggest that it may interact with specific cellular targets and pathways involved in cancer progression. The hydroxy group in its structure can form hydrogen bonds with biological macromolecules, potentially influencing their function and leading to anti-proliferative effects .

The mechanism of action of this compound involves its interaction with various molecular targets. The hydroxy group can engage in hydrogen bonding with proteins and enzymes, modulating their activity. This interaction can lead to alterations in metabolic pathways that are crucial for microbial growth and cancer cell proliferation .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparison table is provided below:

Compound NameChemical StructureBiological Activity
Furaneol (this compound)Furaneol StructureAntimicrobial, Anticancer
DMHF (2,5-Dimethyl-4-hydroxy-3(2H)-furanone)Similar structure with different substitutionsAntimicrobial
Cinnamaldehyde Different carbon skeletonAntimicrobial, Anticancer

Case Study 1: Antifungal Activity Against Candida albicans

In a controlled laboratory setting, this compound was tested for its antifungal properties against Candida albicans. The study revealed that treatment with this compound resulted in significant inhibition of fungal growth and altered cell cycle dynamics. The findings suggest that this compound could be developed as a potential antifungal agent in clinical settings .

Case Study 2: Application in Food Science

Another study explored the incorporation of furaneol during the preparation of soy protein isolate (SPI). The results indicated that adding furaneol significantly reduced off-flavor compounds associated with SPI. Sensory evaluations confirmed that the addition improved the overall flavor profile of soy products . This highlights the compound's potential utility not only in pharmaceuticals but also in food technology.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Hydroxy-2,5-dimethyl-3,4-diphenylcyclopent-2-en-1-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is synthesized via cyclization reactions involving ketones and substituted phenyl groups. For example, (4SR,5SR)-4-Hydroxy-2,5-dimethyl-3,4-diphenylcyclopent-2-en-1-one is prepared through diastereoselective cyclization under acidic conditions, with temperature and solvent polarity critical for stereochemical control . Purification typically involves recrystallization from ethanol or methanol. Researchers should optimize stoichiometry of phenyl-substituted precursors and monitor reaction progress via thin-layer chromatography (TLC) or HPLC.

Q. How can the molecular structure of this compound be validated using spectroscopic techniques?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) to confirm substituent positions and stereochemistry. For example, hydroxyl and methyl groups produce distinct proton signals in δ 1.2–2.5 ppm (methyl) and δ 4.5–5.5 ppm (hydroxy). Infrared (IR) spectroscopy identifies carbonyl (C=O) stretching at ~1700 cm⁻¹ and hydroxyl (O-H) bands at ~3200–3500 cm⁻¹. High-resolution mass spectrometry (HRMS) confirms molecular weight (C₂₀H₂₀O₂, exact mass 300.1361) .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer : Solubility tests in polar (water, ethanol) and nonpolar solvents (hexane, DCM) reveal preferential solubility in dichloromethane or THF. Stability studies at 25°C, 40°C, and 60°C under inert atmosphere (N₂/Ar) show degradation via keto-enol tautomerism, monitored via UV-Vis spectroscopy at λ_max ~270 nm. Buffered solutions (pH 4–9) assess pH-dependent stability, with acidic conditions favoring enol form stabilization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.